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Compound of Interest

Compound Name: 1,5-Octadiene

Cat. No.: B8347438 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1,5-
octadiene, a non-conjugated diene. Due to the limited availability of published experimental

spectra for this specific compound, this guide combines predicted data with established

spectroscopic principles for alkenes to offer a valuable resource for researchers.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. Below

are the predicted proton (¹H) and carbon-¹³ (¹³C) NMR data for 1,5-octadiene.

¹H NMR Spectroscopy
The ¹H NMR spectrum of 1,5-octadiene is characterized by signals from vinylic, allylic, and

alkyl protons.

Table 1: Predicted ¹H NMR Chemical Shifts (δ) and Multiplicities for 1,5-Octadiene

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 7 Tech Support

https://www.benchchem.com/product/b8347438?utm_src=pdf-interest
https://www.benchchem.com/product/b8347438?utm_src=pdf-body
https://www.benchchem.com/product/b8347438?utm_src=pdf-body
https://www.benchchem.com/product/b8347438?utm_src=pdf-body
https://www.benchchem.com/product/b8347438?utm_src=pdf-body
https://www.benchchem.com/product/b8347438?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8347438?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Protons Chemical Shift (δ, ppm) Multiplicity

H1, H8 (CH₂) ~4.9 - 5.1 Multiplet

H2, H7 (CH) ~5.7 - 5.9 Multiplet

H3, H6 (CH₂) ~2.0 - 2.2 Multiplet

H4, H5 (CH₂) ~1.3 - 1.5 Multiplet

¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for 1,5-Octadiene

Carbon Chemical Shift (δ, ppm)

C1, C8 ~114 - 116

C2, C7 ~138 - 140

C3, C6 ~33 - 35

C4, C5 ~28 - 30

Vibrational Spectroscopy: IR and Raman
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information

about the vibrational modes of a molecule. The key functional groups in 1,5-octadiene, the

C=C double bonds and C-H bonds, give rise to characteristic absorption and scattering bands.

Table 3: Characteristic IR and Raman Vibrational Frequencies for 1,5-Octadiene
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Vibrational Mode
IR Frequency
(cm⁻¹)

Raman Frequency
(cm⁻¹)

Intensity

=C-H Stretch 3080 - 3010 3080 - 3010 Medium

C-H Stretch (sp³) 2960 - 2850 2960 - 2850 Strong

C=C Stretch 1645 - 1635 1645 - 1635
Medium (IR), Strong

(Raman)

=C-H Bend (out-of-

plane)
1000 - 910 Weak/Inactive Strong

C-H Bend (sp³) 1465 - 1375 1465 - 1375 Medium

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data

presented.

NMR Spectroscopy
Sample Preparation:

Dissolve approximately 5-10 mg of 1,5-octadiene in about 0.6 mL of a deuterated solvent

(e.g., CDCl₃).

Transfer the solution to a 5 mm NMR tube.

If required, add a small amount of an internal standard, such as tetramethylsilane (TMS).

Data Acquisition:

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).

¹H NMR: Acquire the spectrum using a standard pulse sequence. Typical parameters include

a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of

scans to achieve a good signal-to-noise ratio.
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¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A wider spectral

width (e.g., 0-220 ppm) is required. Due to the low natural abundance of ¹³C, a larger

number of scans and a longer relaxation delay may be necessary.

IR Spectroscopy
Sample Preparation:

Neat Liquid: Place a drop of neat 1,5-octadiene between two salt plates (e.g., NaCl or KBr).

Solution: Dissolve the sample in a suitable IR-transparent solvent (e.g., CCl₄ or CS₂).

Data Acquisition:

Instrument: A Fourier-transform infrared (FTIR) spectrometer.

Procedure:

Record a background spectrum of the salt plates or the solvent.

Place the sample in the beam path.

Record the sample spectrum.

The final spectrum is obtained by subtracting the background spectrum from the sample

spectrum.

Raman Spectroscopy
Sample Preparation:

Place the neat liquid sample in a glass capillary tube or a cuvette.

Data Acquisition:

Instrument: A Raman spectrometer equipped with a laser source (e.g., 532 nm or 785 nm).

Procedure:
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Focus the laser beam onto the sample.

Collect the scattered light at a 90° or 180° angle.

Pass the scattered light through a filter to remove the Rayleigh scattering.

Record the Raman spectrum using a CCD detector.

Visualizations
The following diagrams illustrate the general workflow for spectroscopic analysis.
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Caption: General workflow for the spectroscopic analysis of a liquid sample.
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To cite this document: BenchChem. [Spectroscopic Profile of 1,5-Octadiene: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b8347438#spectroscopic-data-of-1-5-octadiene-nmr-
ir-raman]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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